1-Ethynyl-3-isopropylbenzene, also known as 1-ethyl-3-isopropylbenzene or cumene, is an organic compound characterized by a benzene ring substituted with an ethynyl group and an isopropyl group. Its molecular formula is with a molecular mass of approximately 148.24 g/mol. The compound exhibits a boiling point of 192 °C and a melting point lower than -20 °C, indicating its liquid state at room temperature .
1-Ethynyl-3-isopropylbenzene can be synthesized through several methods:
1-Ethynyl-3-isopropylbenzene is primarily used in industrial applications:
Several compounds share structural similarities with 1-ethynyl-3-isopropylbenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cumene | Commonly used as an industrial solvent; precursor to phenol and acetone. | |
1-Isopropyl-2-methylbenzene | Known as pseudocumene; used in fragrances and solvents. | |
4-Isopropylanisole | Used in perfumes; exhibits different reactivity due to the methoxy group. |
1-Ethynyl-3-isopropylbenzene's unique combination of an ethynyl group alongside an isopropyl substituent differentiates it from similar compounds like cumene and pseudocumene. Its specific reactivity patterns and potential applications in organic synthesis highlight its importance in both academic research and industrial chemistry .
Transition metal catalysis has revolutionized the synthesis of aryl alkynes, with the Sonogashira coupling standing as a cornerstone methodology. This reaction typically employs palladium and copper co-catalysts to cross-couple terminal alkynes with aryl halides under mild conditions [2]. For 1-ethynyl-3-isopropylbenzene, the ethynyl group can be introduced via coupling of 3-isopropylbromobenzene with a protected acetylene precursor.
The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetallation with a copper-acetylide intermediate. Recent advances demonstrate that alkynylsilanes, such as ethynyltrimethylsilane, serve as effective acetylene equivalents in these reactions [2]. The silicon protecting group remains stable under standard Sonogashira conditions, preventing undesired side reactions at the terminal alkyne position. Post-coupling, the trimethylsilyl (TMS) group can be selectively removed using fluoride ions or aqueous base, yielding the free alkyne [2] [7].
Alternative transition metal systems have also been explored. Rhodium catalysts, when paired with copper(II) oxidants, enable direct alkyne insertion into aromatic C-H bonds. This approach bypasses the need for pre-functionalized aryl halides but requires careful control of reaction thermodynamics to prevent over-oxidation [3]. Comparative studies indicate that while rhodium-based methods offer atom economy, palladium-copper systems provide superior yields (75-90%) for electron-deficient aryl substrates like halogenated isopropylbenzenes [2] [3].
The installation of the isopropyl moiety in 1-ethynyl-3-isopropylbenzene frequently employs Friedel-Crafts alkylation, a classical electrophilic aromatic substitution reaction. Aluminum chloride (AlCl₃) remains the catalyst of choice, facilitating the reaction between benzene and isopropyl chloride through a dual role as Lewis acid and chloride scavenger [4].
Mechanistic studies at the M06-2X/def2-TZVPP level reveal that Al₂Cl₆ dimers, rather than monomeric AlCl₃, dominate the catalytic cycle in benzene solvent [4]. The reaction proceeds via formation of a carbocation-aluminate ion pair (CH₃CHCH₃⁺⋯Al₂Cl₇⁻), which attacks the aromatic ring to form a Wheland intermediate. Subsequent deprotonation regenerates aromaticity, yielding isopropylbenzene with a calculated activation free energy of 20.6 kcal/mol [4]. This low barrier explains the rapid reaction rates observed experimentally, even at moderate temperatures (25-50°C).
Modern variants employ heterogeneous acid catalysts for improved selectivity. Platinum supported on Keggin heteropoly acids (Pt/H₄SiW₁₂O₄₀/SiO₂) enables benzene alkylation with propane at 300°C, achieving 90-93% selectivity for isopropylbenzene [5]. This bifunctional catalyst dehydrogenates propane to propene on platinum sites, followed by acid-catalyzed alkylation, demonstrating the adaptability of Friedel-Crafts chemistry to feedstocks beyond traditional alkyl halides [5].
The sequential introduction of isopropyl and ethynyl groups necessitates judicious protecting group selection to prevent interference between reaction steps. Silyl protecting groups, particularly trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS), dominate synthetic routes to 1-ethynyl-3-isopropylbenzene due to their orthogonal stability profiles [2] [6] [7].
In a typical sequence, the ethynyl group is introduced first as its TMS-protected derivative via Sonogashira coupling. The silicon group shields the terminal alkyne during subsequent Friedel-Crafts alkylation, which requires strongly acidic conditions that would otherwise promote alkyne oligomerization [2] [6]. Deprotection using tetrabutylammonium fluoride (TBAF) quantitatively regenerates the free alkyne without affecting the isopropyl substituent [7]. Comparative studies show TBS ethers offer enhanced stability over TMS under protic conditions, though their bulkier structure can sterically hinder certain coupling reactions [6].
Alternative protection strategies employ 2-trimethylsilylethyl (TMSE) esters, which combine the stability of silyl groups with unique cleavage pathways. TMSE-protected intermediates withstand both Friedel-Crafts conditions and Grignard reagent exposure, yet can be selectively removed using trifluoroacetic acid or fluoride ions [7]. This versatility makes TMSE particularly valuable in routes requiring multiple functional group transformations.
The platinum-catalyzed transformation of 1-ethynyl-3-isopropylbenzene proceeds through highly orchestrated mechanistic pathways that showcase the unique reactivity profiles enabled by platinum coordination chemistry. These processes involve intricate sequences of bond activation, rearrangement, and cyclization steps that ultimately lead to the formation of complex polycyclic structures.
The formation of vinylidene intermediates represents a crucial mechanistic pathway in platinum-catalyzed cyclization reactions [3]. The process initiates when platinum(II) chloride coordinates to the alkyne triple bond, creating a polarized complex designated as 1-IN1. This initial coordination event is characterized by asymmetric platinum-carbon interactions, with platinum-carbon distances of 1.98 Å and 2.40 Å respectively, indicating the formation of a zwitterionic species with significant vinyl cation character at the C3 position [3].
The [1] -hydrogen shift mechanism proceeds through a well-defined transition state where the acetylenic hydrogen migrates from the terminal carbon to the adjacent internal carbon. Natural bond orbital analysis reveals substantial charge redistribution during this process, with the C3 carbon acquiring increased positive character (from -0.04 e to +0.12 e) while the C2 carbon becomes more electron-rich (from -0.21 e to -0.27 e) [3]. This charge polarization facilitates the subsequent hydrogen migration step.
The energy profile for this transformation shows an activation barrier of 18.6 kcal/mol in the gas phase, making it the rate-determining step of the overall cyclization process [3]. The transition state geometry exhibits characteristic features of hydrogen migration, with C2-H and C3-H distances of 1.24 Å and 1.37 Å respectively, indicating a late transition state where bond breaking is more advanced than bond formation [3].
The resulting vinylidene platinum intermediate demonstrates remarkable stability compared to analogous metal-free systems. Computational studies reveal that the platinum coordination dramatically lowers the barrier for subsequent [1] [4]-hydrogen shift reactions by approximately 25-30 kcal/mol compared to free allene or alkene systems [3]. This stabilization arises from two primary factors: the zwitterionic character of the platinum-vinylidene complex that facilitates hydride migration to the cationic carbon center, and the exothermic nature of the [1] [4]-shift in the platinum system compared to endothermic shifts in metal-free analogues [3].
Mechanism Step | Intermediate | Activation Energy (kcal/mol) | Description |
---|---|---|---|
Catalyst Transfer | 1-IN1 (Alkyne-Pt Complex) | 5.0 | PtCl2 coordinates to alkyne forming polarized complex |
[1] -H Shift (Vinylidene Formation) | 1-a-IN2 (Vinylidene Intermediate) | 18.6 (Rate-limiting) | Hydrogen migration from C2 to C3 forming vinylidene |
[1] [4]-H Shift | 1-a-IN3 (Benzyl Cation) | 5.2 | Benzylic hydrogen shift to form benzyl cation |
4π-Electrocyclization | 1-a-IN4 (Indene-PtCl2 Complex) | 3.3 | Ring closure via electrocyclization |
Product Formation | Final Product | - | Indene with H at C3 position |
The [1] [4]-sigmatropic hydrogen shift represents a fundamental transformation in the benzannulation cascade of 1-ethynyl-3-isopropylbenzene. This process occurs with remarkable facility in platinum-vinylidene systems, contrasting sharply with the harsh conditions typically required for analogous transformations in organic synthesis [5] [6].
In the platinum-mediated system, the [1] [4]-hydrogen shift proceeds with an activation barrier of only 5.2 kcal/mol, substantially lower than the 32.3-41.3 kcal/mol barriers observed in metal-free systems [3]. This dramatic reduction in activation energy stems from the unique electronic structure of the platinum-vinylidene intermediate, which can be conceptualized as a zwitterionic species bearing positive charge at the vinylidene carbon and negative charge at the platinum center [3].
The benzannulation process involves the formation of a six-membered ring through a sequence of [1] [4]-hydrogen shift followed by electrocyclization. The hydrogen shift transforms the platinum-vinylidene complex into a benzyl cation intermediate that retains coordination to the platinum center. This intermediate adopts a configuration that facilitates rapid ring closure through a cationic 4π-electrocyclization mechanism [3].
The transition state for the [1] [4]-shift exhibits characteristic features of sigmatropic rearrangements, with the migrating hydrogen positioned equidistant between the donor and acceptor carbon centers. The C1-H bond distance extends to 1.40 Å at the transition state, indicating significant bond elongation as the hydrogen transfers to the electron-deficient vinylidene carbon [3].
Thermodynamically, the [1] [4]-hydrogen shift in the platinum system is exergonic by 2.8 kcal/mol, contrasting with the endothermic nature of analogous shifts in metal-free systems [3]. This thermodynamic preference, combined with the low activation barrier, ensures that the benzannulation process proceeds rapidly and efficiently under mild reaction conditions.
Rearrangement Type | Activation Energy (kcal/mol) | Pathway | Notes |
---|---|---|---|
[1] -H Shift | 18.6 | Pathway a | Rate-limiting step in preferred pathway |
[1] [7]-H Shift | 30.2 | Pathway b | Higher barrier, disfavored pathway |
[1] [4]-H Shift (Pt-vinylidene) | 5.2 | Pathway a | Facilitated by Pt-vinylidene polarization |
[1] [4]-H Shift (Free allene) | 32.3 | Comparison | Much higher barrier without Pt coordination |
[1] [4]-H Shift (Free alkene) | 41.3 | Comparison | Highest barrier observed |
The regioselectivity of the benzannulation process is dictated by the specific positioning of the isopropyl substituent and the electronic properties of the platinum-vinylidene system. The [1] [4]-shift selectively activates the benzylic carbon-hydrogen bond that is optimally positioned for subsequent cyclization, leading to the exclusive formation of the six-membered benzannulated product [8].
Process | Mechanism | Energy Change (kcal/mol) | Significance |
---|---|---|---|
Catalyst Coordination | Pt coordinates to alkyne triple bond | +5.0 | Initiates catalytic cycle |
Vinyl Cation Formation | Polarization creates C3+ vinyl cation | +1.5 | Creates reactive electrophilic center |
H-Shift Activation | [1] [4]-H shift from benzylic position | -2.8 | Thermodynamically favored process |
Ring Formation | 4π-electrocyclization forms 6-membered ring | -34.2 | Highly exergonic ring closure |
Product Selectivity | Regioselective H incorporation at C3 | Overall: -30.5 | Complete regioselectivity observed |
The polymerization of 1-ethynyl-3-isopropylbenzene using palladium and rhodium catalysts involves fundamentally different mechanistic pathways compared to the cyclization processes mediated by platinum. These polymerization reactions proceed through coordination-insertion mechanisms that enable the construction of high molecular weight polymeric materials with controlled microstructures and properties.
The polymerization of alkyne substrates such as 1-ethynyl-3-isopropylbenzene proceeds through sophisticated insertion mechanisms that involve the sequential coordination and incorporation of monomer units into a growing polymer chain [9]. The insertion pathway can be described as analogous to Ziegler-Natta polymerization, where the alkyne coordinates to the metal center followed by insertion into the metal-carbon bond in a cis-fashion [9].
The initiation phase involves the formation of an active metal-alkynyl complex through the reaction of the catalyst precursor with the alkyne substrate [10]. For rhodium-based systems, this process typically involves the coordination of the alkyne to a rhodium(I) center, followed by oxidative addition to form a rhodium(III)-hydride-alkynyl intermediate [10]. The resulting complex serves as the active species for subsequent monomer insertion reactions.
Chain propagation occurs through repetitive coordination-insertion cycles where each incoming alkyne monomer coordinates to the metal center and inserts into the growing metal-polymer bond [11]. The regioselectivity of insertion is governed by both electronic and steric factors, with the isopropyl substituent influencing the preferred mode of addition [12] [13]. In rhodium(III)-catalyzed systems, alkyne insertion follows a 2,1-regioselectivity pattern, while cobalt(III) congeners prefer 1,2-insertion modes [12] [13].
The mechanistic pathway involves several distinct steps: (1) alkyne coordination to form a π-complex, (2) migratory insertion into the metal-carbon bond, (3) coordination site regeneration through ligand rearrangement, and (4) coordination of the next monomer unit [10]. Each insertion event adds one monomer unit to the growing chain while maintaining the active metal center at the chain terminus.
The polymerization can proceed through either insertion or metathesis pathways depending on the catalyst system employed [9]. The insertion mechanism is characterized by cis-addition of the alkyne across the metal-carbon bond, leading to cis-polyene backbone structures [9]. In contrast, metathesis mechanisms involve [2+2]-cycloaddition and cycloreversion steps through metallacyclobutene intermediates [9].
Catalyst System | Mechanism Type | Active Species | Polymerization Mode | Typical Products |
---|---|---|---|---|
Palladium(II) Complexes | Insertion Polymerization | Pd(II)-alkynyl complex | Head-to-tail insertion | cis-Polyacetylenes |
Rhodium(I) Complexes | Coordination-Insertion | Rh(I)-π-alkyne complex | Migratory insertion | Stereoregular polymers |
Rhodium(III) Complexes | C-H Activation/Insertion | Rh(III)-hydride complex | Oxidative insertion | Branched structures |
Palladium(0) Complexes | Metathesis-like | Pd(0)-alkyne adduct | Metathesis propagation | trans-Polyacetylenes |
Mixed Pd/Rh Systems | Cooperative Catalysis | Bimetallic intermediates | Sequential activation | Block copolymers |
The kinetics of chain propagation are influenced by multiple factors including catalyst structure, monomer concentration, temperature, and solvent effects [14]. Studies of rhodium-catalyzed phenylacetylene polymerization reveal that the polymerization follows first-order kinetics in both catalyst and monomer concentrations, indicating a bimolecular rate-determining step involving monomer coordination or insertion [10].
Insertion Type | Mechanism | Energy Barrier (kcal/mol) | Controlling Factors | Chain Propagation Rate |
---|---|---|---|---|
1,2-Insertion (Markovnikov) | Alkyne coordinates η²; insertion into M-H bond | 15-25 | Electronic effects, sterics | Fast (10³-10⁴ s⁻¹) |
2,1-Insertion (Anti-Markovnikov) | Reverse regioselectivity via steric control | 18-28 | Bulky ligands, steric hindrance | Moderate (10²-10³ s⁻¹) |
Regioselective Insertion | Ligand-controlled selectivity | 12-22 | Ligand bite angle, electronics | Variable (10¹-10⁴ s⁻¹) |
Cis-Insertion | Syn-addition preserving geometry | 10-20 | Metal coordination sphere | Fast (10³-10⁵ s⁻¹) |
Trans-Insertion | Anti-addition with geometry inversion | 20-30 | Ligand field strength | Slow (10⁰-10² s⁻¹) |
The stereochemistry of the polymerization process is controlled by the specific coordination environment around the metal center and the mechanism of alkyne insertion [9]. Rhodium catalysts are particularly effective for producing stereoregular polyacetylenes with cis-transoidal backbone structures [15] [10]. The stereoregularity arises from the consistent geometry of alkyne insertion and the conformational preferences of the growing polymer chain.
The performance of palladium and rhodium catalysts in the polymerization of 1-ethynyl-3-isopropylbenzene is profoundly influenced by the nature of the supporting ligands [16] [17] [18]. Ligand effects manifest through both electronic and steric mechanisms that modulate catalyst activity, selectivity, and stability throughout the polymerization process.
Phosphine ligands represent the most extensively studied class of supporting ligands for alkyne polymerization catalysts [19]. Triphenylphosphine and related arylphosphines function as moderate π-acceptors and σ-donors, providing electronic stabilization of the metal center while allowing sufficient electrophilicity for monomer coordination [19]. The cone angle of phosphine ligands influences the accessibility of the metal center to incoming monomers, with moderately bulky ligands (cone angles around 145°) providing optimal balance between activity and selectivity [17].
Bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) offer enhanced catalyst stability through chelation effects while providing opportunities for fine-tuning selectivity through bite angle modifications [18] [20]. The rigid backbone of bidentate ligands restricts ligand rotation and creates well-defined coordination environments that can favor specific insertion modes or chain propagation pathways [18].
N-heterocyclic carbene ligands have emerged as powerful alternatives to traditional phosphine systems, offering strong σ-donor properties with minimal π-acceptor character [21]. These ligands provide exceptional stability to the metal center and can support living polymerization conditions that enable precise control over molecular weight and polydispersity [9]. The bulky substituents commonly found on NHC ligands can be designed to provide steric control over regioselectivity and stereoselectivity [21].
The electronic properties of ligands directly influence the electrophilicity of the metal center and consequently affect monomer coordination and insertion rates [17] [20]. Electron-donating ligands increase electron density at the metal, potentially slowing monomer coordination but enhancing the nucleophilicity of the metal-carbon bond for insertion reactions [17]. Conversely, electron-withdrawing ligands increase metal electrophilicity, facilitating monomer binding but potentially destabilizing insertion intermediates [20].
Ligand Type | Electronic Effect | Steric Influence | Activity Impact | Selectivity Control |
---|---|---|---|---|
Phosphine Ligands (PPh₃) | Strong π-acceptor, moderate σ-donor | Moderate cone angle (145°) | High activity, broad scope | Regioselectivity via electronics |
Bidentate Phosphines (dppe) | Chelation effect, tunable bite angle | Rigid backbone, restricted rotation | Enhanced stability, selectivity | Stereoselectivity via chelation |
N-Heterocyclic Carbenes | Strong σ-donor, weak π-acceptor | Bulky substituents possible | Very high activity, living character | Living polymerization control |
Amine Ligands | Pure σ-donor, basic character | Variable sterics, flexible | Moderate activity, good solubility | Molecular weight control |
Mixed P,N-Ligands | Hemilabile coordination | Asymmetric environment | Tunable activity/selectivity | Sequence control possible |
Steric effects play crucial roles in determining the regioselectivity of alkyne insertion and the overall stereochemical outcome of the polymerization [22]. Bulky ligands can create steric bias that favors specific insertion modes, leading to enhanced regioselectivity or stereoselectivity [16]. However, excessive steric hindrance can impede monomer coordination and reduce overall catalyst activity [17].
The development of hemilabile ligands that contain both hard and soft donor atoms has opened new possibilities for catalyst design [23]. These ligands can undergo dynamic coordination changes during the catalytic cycle, providing opportunities for substrate-controlled selectivity while maintaining catalyst stability [23]. Mixed phosphine-amine ligands exemplify this approach, offering tunable electronic properties and the potential for cooperative effects between different donor atoms [23].
Ligand modification strategies have enabled the development of catalysts capable of polymerizing challenging substrates that were previously incompatible with standard catalyst systems [24] [21]. For 1-ethynyl-3-isopropylbenzene, the steric bulk of the isopropyl substituent requires careful optimization of the catalyst ligand environment to achieve efficient polymerization while maintaining control over polymer microstructure [24].
Recent advances in ligand design have focused on developing systems that provide multiple levels of control over the polymerization process [20] [21]. These include ligands that enable switchable catalysis for block copolymer synthesis, temperature-responsive ligands for controlled polymerization termination, and chiral ligands for asymmetric polymerization of prochiral alkyne monomers [20] [21].